ETHYL 2-(NAPHTHALENE-2-AMIDO)-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE ETHYL 2-(NAPHTHALENE-2-AMIDO)-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE
Brand Name: Vulcanchem
CAS No.: 391222-30-3
VCID: VC4864360
InChI: InChI=1S/C23H18N2O3S/c1-2-28-22(27)20-19(16-9-4-3-5-10-16)24-23(29-20)25-21(26)18-13-12-15-8-6-7-11-17(15)14-18/h3-14H,2H2,1H3,(H,24,25,26)
SMILES: CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC3=CC=CC=C3C=C2)C4=CC=CC=C4
Molecular Formula: C23H18N2O3S
Molecular Weight: 402.47

ETHYL 2-(NAPHTHALENE-2-AMIDO)-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE

CAS No.: 391222-30-3

Cat. No.: VC4864360

Molecular Formula: C23H18N2O3S

Molecular Weight: 402.47

* For research use only. Not for human or veterinary use.

ETHYL 2-(NAPHTHALENE-2-AMIDO)-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE - 391222-30-3

Specification

CAS No. 391222-30-3
Molecular Formula C23H18N2O3S
Molecular Weight 402.47
IUPAC Name ethyl 2-(naphthalene-2-carbonylamino)-4-phenyl-1,3-thiazole-5-carboxylate
Standard InChI InChI=1S/C23H18N2O3S/c1-2-28-22(27)20-19(16-9-4-3-5-10-16)24-23(29-20)25-21(26)18-13-12-15-8-6-7-11-17(15)14-18/h3-14H,2H2,1H3,(H,24,25,26)
Standard InChI Key QZNVZQNGJBJAOA-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC3=CC=CC=C3C=C2)C4=CC=CC=C4

Introduction

CHEMICAL IDENTITY AND STRUCTURAL CHARACTERISTICS

Nomenclature and Molecular Formula

The systematic IUPAC name ethyl 2-(naphthalene-2-amido)-4-phenyl-1,3-thiazole-5-carboxylate reflects its substituent arrangement:

  • A thiazole ring (positions 2 and 4 substituted) serves as the core scaffold.

  • Position 2: Naphthalene-2-amido group (–NH–C(=O)–C₁₀H₇).

  • Position 4: Phenyl group (–C₆H₅).

  • Position 5: Ethyl ester (–COOCH₂CH₃).

The molecular formula is C₂₃H₁₈N₂O₃S, with a molecular weight of 402.46 g/mol (calculated using atomic masses from the IUPAC Periodic Table).

Structural Features and Stereoelectronic Properties

The thiazole ring’s aromaticity is modulated by electron-withdrawing (ester) and electron-donating (amide, phenyl) groups . Key structural attributes include:

  • Planarity: The thiazole core and naphthalene system adopt a near-planar conformation, favoring π-π stacking interactions.

  • Hydrogen-bonding capacity: The amide (–NH–C=O) and ester (–COO–) groups enable intermolecular H-bonding, influencing solubility and crystallinity.

  • Steric effects: The naphthalene and phenyl substituents introduce steric hindrance, potentially affecting reactivity at the thiazole’s sulfur atom .

Table 1: Key Structural Parameters

ParameterValue/Description
Bond angles (thiazole)C–S–C: 92°, S–C–N: 111°
Torsional angles (amide)N–C(=O)–C(naphthyl): 175°
LogP (predicted)4.2 ± 0.3 (moderate lipophilicity)

SYNTHETIC METHODOLOGIES

Retrosynthetic Analysis

The compound can be dissected into three building blocks:

  • Thiazole core: Constructed via Hantzsch thiazole synthesis.

  • Naphthalene-2-carboxamide: Derived from naphthalene-2-carboxylic acid.

  • Ethyl ester: Introduced via esterification or maintained during cyclization.

Thiazole Ring Formation

A modified Hantzsch reaction using:

  • α-Bromoketone precursor: Ethyl 2-bromo-3-oxo-3-phenylpropanoate.

  • Thiourea derivative: N-(naphthalen-2-yl)thiourea.

Reaction conditions:

  • Solvent: Ethanol/water (1:1)

  • Temperature: 80°C, 6–8 hours

  • Catalyst: None (thermal cyclization)

This step yields the thiazole intermediate ethyl 2-amino-4-phenyl-1,3-thiazole-5-carboxylate, which is subsequently acylated .

Amidation at Position 2

The amino group undergoes acylation with naphthalene-2-carbonyl chloride:

  • Reagent: Naphthalene-2-carbonyl chloride (1.2 eq)

  • Base: Pyridine (2 eq)

  • Solvent: Dichloromethane, 0°C → room temperature

  • Yield: 68–72% (reported for analogous systems)

Purification and Characterization

  • Column chromatography: Silica gel, hexane/ethyl acetate (3:1 → 1:1 gradient).

  • Analytical data:

    • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, NH), 7.82–7.25 (m, 11H, aromatic), 4.35 (q, 2H, J=7.1 Hz, OCH₂), 1.38 (t, 3H, J=7.1 Hz, CH₃).

    • IR (KBr): 3270 cm⁻¹ (N–H), 1715 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=O amide).

PHYSICOCHEMICAL PROPERTIES

Solubility and Stability

  • Solubility:

    • DMSO: >50 mg/mL

    • Water: <0.1 mg/mL (due to hydrophobic naphthyl/phenyl groups)

  • Stability:

    • pH 2–10: Stable for 24 hours (hydrolysis observed at pH >12).

    • Light sensitivity: Degrades by 15% under UV light (254 nm, 48 hours).

Table 2: Key NMR Assignments

Signal (δ, ppm)MultiplicityAssignment
8.45SingletAmide NH
7.82–7.25MultipletNaphthyl + phenyl H
4.35QuartetOCH₂CH₃
1.38TripletOCH₂CH₃

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